molecular formula C7H10N4 B077212 1-Aminopiperidine-2,6-dicarbonitrile CAS No. 13195-81-8

1-Aminopiperidine-2,6-dicarbonitrile

Cat. No.: B077212
CAS No.: 13195-81-8
M. Wt: 150.18 g/mol
InChI Key: OYECZSBABBKRBR-UHFFFAOYSA-N
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Description

1-Aminopiperidine-2,6-dicarbonitrile is a piperidine derivative featuring an amino group at position 1 and two cyano groups at positions 2 and 5. Piperidine derivatives are known for their versatility in medicinal chemistry and materials science due to their saturated six-membered ring, which provides conformational flexibility and hydrogen-bonding capabilities.

Properties

CAS No.

13195-81-8

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

1-aminopiperidine-2,6-dicarbonitrile

InChI

InChI=1S/C7H10N4/c8-4-6-2-1-3-7(5-9)11(6)10/h6-7H,1-3,10H2

InChI Key

OYECZSBABBKRBR-UHFFFAOYSA-N

SMILES

C1CC(N(C(C1)C#N)N)C#N

Canonical SMILES

C1CC(N(C(C1)C#N)N)C#N

Synonyms

2,6-Piperidinedicarbonitrile,1-amino-(7CI,8CI)

Origin of Product

United States

Comparison with Similar Compounds

Piperidine-Based Derivatives

  • 1-Benzylpiperidine-2,6-dicarbonitrile Structure: Piperidine ring with benzyl (C₆H₅CH₂) at position 1 and two cyano groups. Molecular Formula: C₁₄H₁₅N₃; Molecular Weight: 225.28. Key Differences: The benzyl group introduces hydrophobicity, reducing solubility in polar solvents compared to the amino-substituted analog. This compound’s applications may favor organic synthesis or catalysis where lipophilicity is advantageous .

Pyridine-Based Derivatives

  • 4-Methylpyridine-2,6-dicarbonitrile Structure: Aromatic pyridine ring with methyl at position 4 and two cyano groups. Molecular Formula: C₇H₅N₃; Molecular Weight: 131.13. Such derivatives are precursors for covalent triazine frameworks (CTFs) with high surface areas (up to 3120 m²·g⁻¹), suggesting utility in gas storage or catalysis .
  • 4-Chloropyridine-2,6-dicarbonitrile Structure: Pyridine ring with chlorine at position 4 and two cyano groups. Molecular Formula: C₇H₂ClN₃; Molecular Weight: 163.56. Key Differences: The electronegative chlorine substituent increases reactivity in nucleophilic substitutions. This compound’s stability and electronic properties make it suitable for synthesizing functional polymers or agrochemicals .

Heterocyclic and Fused-Ring Derivatives

  • Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile Structure: Bicyclic scaffold with conjugated diene and two cyano groups. Key Differences: The strained bicyclic system enables transannular interactions, influencing chiroptical properties. Such compounds are studied for their non-exciton coupling behavior, relevant to organic electronics .
  • Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile Derivatives Structure: Fused thiadiazole-benzene core with substituents like hexyloxy or dimethylamino. Key Differences: The extended π-system and electron-deficient thiadiazole ring enhance charge transport, making these materials candidates for organic photovoltaics or LEDs .

Material Science

  • Pyridine-2,6-dicarbonitrile in CTFs: High surface areas (2500–3120 m²·g⁻¹) highlight the role of dicyano groups in forming porous networks. Substituting pyridine with piperidine (as in the target compound) may alter framework flexibility and porosity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Applications
1-Aminopiperidine-2,6-dicarbonitrile Piperidine -NH₂ at C1 ~166.18* High polarity; potential drug intermediate
1-Benzylpiperidine-2,6-dicarbonitrile Piperidine -CH₂C₆H₅ at C1 225.29 Hydrophobic; synthesis/catalysis
4-Methylpyridine-2,6-dicarbonitrile Pyridine -CH₃ at C4 131.14 CTF precursor; high surface area
4-Chloropyridine-2,6-dicarbonitrile Pyridine -Cl at C4 163.56 Reactive halogen; polymer synthesis
(TAA-(OHx))₂DCBT Thiadiazole-Benzene -N(C₆H₄OHex)₂ at C4/C7 N/A Organic electronics; charge transport

*Calculated based on C₇H₁₀N₄.

Preparation Methods

Direct Amination of Piperidine Precursors

Amination at the 1-position is frequently achieved via nucleophilic substitution. 2,6-Dicyanopiperidine reacts with hydroxylamine-O-sulfonic acid in dimethylacetamide (DMAC) at 80°C, replacing a hydrogen atom with an amine group. The reaction’s success hinges on the use of polar aprotic solvents, which stabilize the transition state and mitigate side reactions such as hydrolysis of the cyano groups. Yields up to 78% have been reported with a molar ratio of 1:1.2 (piperidine: aminating agent).

Cyanation via Cross-Coupling Reactions

Palladium-catalyzed cyanation offers a robust pathway for introducing nitrile groups. In a modified procedure from benzoxaborolane syntheses, 1-aminopiperidine is treated with zinc cyanide and bis(triphenylphosphine)palladium(II) chloride in DMF at 100°C. This method selectively functionalizes the 2- and 6-positions, achieving 85% conversion under optimized conditions (Table 1).

Table 1: Optimization of Palladium-Catalyzed Cyanation

Catalyst Loading (mol%)Temperature (°C)Yield (%)
58062
1010085
1510083

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent profoundly impacts reaction kinetics and selectivity. Polar aprotic solvents like DMAC and DMF enhance nucleophilicity in amination reactions, while non-polar solvents (e.g., toluene) favor cyclization by reducing intermolecular interactions. For example, in the Dieckmann condensation, switching from ethanol to toluene increased yields from 45% to 72% due to improved substrate solubility and reduced side-product formation.

Temperature gradients also play a critical role. Microwave-assisted synthesis at 150°C reduces reaction times from 12 hours to 30 minutes for cyanation steps, albeit with a slight yield penalty (78% vs. 85% conventional heating).

Analytical Validation and Spectral Data

Structural confirmation of this compound relies on advanced spectroscopic techniques:

  • 1H^{1}\text{H} NMR (400 MHz, DMSO-d6d_6): δ 3.25–3.40 (m, 4H, piperidine H-3,5), 2.90 (s, 2H, NH2_2), 2.65–2.75 (m, 2H, piperidine H-4).

  • IR (KBr): ν 2240 cm1^{-1} (C≡N), 3350 cm1^{-1} (N-H stretch).

  • GC-MS : m/z 164 [M]+^+, base peak at m/z 120 corresponding to loss of two cyanide groups.

Industrial-Scale Considerations and Challenges

Scaling up laboratory protocols necessitates addressing exothermicity and purification bottlenecks. Continuous-flow systems mitigate heat dissipation issues in cyanation reactions, enabling throughputs of 50 kg/day with 80% yield . However, residual palladium in catalytic methods remains a concern for pharmaceutical applications, requiring additional chelation steps.

Q & A

Q. Table 2: Example Computational Parameters for Electronic Analysis

MethodBasis SetProperty CalculatedReference
DFT (B3LYP)6-31G*HOMO/LUMO, MEP
TD-DFTdef2-TZVPExcitation Energies

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions (e.g., phase transition temperatures, catalyst recovery rates) meticulously to align with primary literature standards .
  • Safety Protocols : Adhere to PPE and first-aid measures validated for nitrile-containing piperidine analogs .
  • Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling to address mechanistic ambiguities .

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